molecular formula C21H23N3O2 B7007853 N-[4-(3-cyanophenyl)oxan-4-yl]-4-(dimethylamino)benzamide

N-[4-(3-cyanophenyl)oxan-4-yl]-4-(dimethylamino)benzamide

Cat. No.: B7007853
M. Wt: 349.4 g/mol
InChI Key: RUKKICSEAMZEOY-UHFFFAOYSA-N
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Description

N-[4-(3-cyanophenyl)oxan-4-yl]-4-(dimethylamino)benzamide is an organic compound that belongs to the class of benzanilides These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring

Properties

IUPAC Name

N-[4-(3-cyanophenyl)oxan-4-yl]-4-(dimethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-24(2)19-8-6-17(7-9-19)20(25)23-21(10-12-26-13-11-21)18-5-3-4-16(14-18)15-22/h3-9,14H,10-13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKKICSEAMZEOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2(CCOCC2)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-cyanophenyl)oxan-4-yl]-4-(dimethylamino)benzamide can be achieved through several methods. One common approach involves the reaction of 4-(dimethylamino)benzoic acid with 4-(3-cyanophenyl)oxan-4-amine under appropriate conditions. The reaction typically requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include dichloromethane and dimethylformamide.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-cyanophenyl)oxan-4-yl]-4-(dimethylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzanilides.

Scientific Research Applications

N-[4-(3-cyanophenyl)oxan-4-yl]-4-(dimethylamino)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-(3-cyanophenyl)oxan-4-yl]-4-(dimethylamino)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyanophenyl)-2’-methyl-5’-(5-methyl-1,3,4-oxadiazol-2-yl)-4-biphenylcarboxamide
  • 4-butoxy-N-{[4-(dimethylamino)oxan-4-yl]methyl}-3,5-dimethoxybenzamide

Uniqueness

N-[4-(3-cyanophenyl)oxan-4-yl]-4-(dimethylamino)benzamide is unique due to its specific structural features, such as the presence of both a cyanophenyl group and a dimethylamino group. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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